molecular formula C20H13F2N5OS B2522487 N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide CAS No. 1797728-01-8

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2522487
CAS No.: 1797728-01-8
M. Wt: 409.41
InChI Key: FVSWARHYIJYOBY-UHFFFAOYSA-N
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Description

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazine ring, a thiazole ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with an amine group.

    Formation of the Pyrazine Ring: The pyrazine ring is often synthesized through cyclization reactions involving diamines and diketones.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and pyrazine rings.

Mechanism of Action

The mechanism of action of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the thiazole and pyrazine rings contribute to its overall stability and reactivity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-((2,4-dichlorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and binding affinity.

    N-(3-(2-((2,4-dimethylphenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide: Contains methyl groups instead of fluorine, affecting its hydrophobicity and metabolic stability.

Uniqueness

The presence of the difluorophenyl group in N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N5OS/c21-13-4-5-16(15(22)9-13)26-20-27-18(11-29-20)12-2-1-3-14(8-12)25-19(28)17-10-23-6-7-24-17/h1-11H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWARHYIJYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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